molecular formula C13H9ClO2S B3377651 5-Chloro-2-(phenylsulfanyl)benzoic acid CAS No. 13421-01-7

5-Chloro-2-(phenylsulfanyl)benzoic acid

Cat. No.: B3377651
CAS No.: 13421-01-7
M. Wt: 264.73 g/mol
InChI Key: AWTIBEQBLHXDAR-UHFFFAOYSA-N
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Description

5-Chloro-2-(phenylsulfanyl)benzoic acid (CAS 13421-01-7) is a halogenated aromatic compound with the molecular formula C₁₃H₉ClO₂S and a molecular weight of 264.73 g/mol. Its structure comprises a benzoic acid backbone substituted with a chlorine atom at the 5-position and a phenylsulfanyl group (-S-C₆H₅) at the 2-position . The phenylsulfanyl group introduces sulfur-based electron-withdrawing effects, which may influence its reactivity, solubility, and biological interactions. Commercial sources report purities ≥95%, with pricing varying significantly (e.g., 100 mg priced at €455.00) .

Properties

IUPAC Name

5-chloro-2-phenylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-9-6-7-12(11(8-9)13(15)16)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTIBEQBLHXDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292925
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13421-01-7
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13421-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(phenylthio)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(phenylsulfanyl)benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-2-(phenylsulfanyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and inhibition mechanisms. It can act as a ligand in binding studies with proteins .

Medicine: Its derivatives may exhibit biological activity against various diseases .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also employed in the production of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(phenylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom may also participate in halogen bonding interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
5-Chloro-2-(phenylsulfanyl)benzoic acid C₁₃H₉ClO₂S 264.73 Phenylsulfanyl (-S-C₆H₅) Potential use in drug discovery (sulfur-containing analogs often target enzymes or receptors).
5-Chloro-2-[(3,4-dichlorophenyl)methoxy]benzoic acid C₁₄H₉Cl₃O₃ 331.58 Methoxy with 3,4-dichlorophenyl Higher molecular weight due to additional Cl atoms; likely reduced solubility compared to sulfanyl analogs.
5-Benzenesulfonamido-2-chlorobenzoic acid C₁₃H₁₀ClNO₄S 327.79 Sulfonamido (-SO₂NH₂) Forms hydrogen-bonded dimers (R²²(8) motifs); studied as antibacterial and antitumor agents.
5-Chloro-2-(methylsulfanyl)benzoic acid C₈H₇ClO₂S 202.66 Methylsulfanyl (-S-CH₃) Smaller substituent lowers molecular weight; potentially higher volatility or solubility in organic solvents.
5-Chloro-2-(5-chlorothiophene-2-sulfonamido)benzoic acid C₁₁H₆Cl₂N₂O₄S₂ 352.22 Chlorothiophene-sulfonamido Thiophene and sulfonamide groups may enhance bioactivity (e.g., enzyme inhibition).
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid C₁₄H₉Cl₂O₃ 307.13 Chlorobenzyloxy (-O-CH₂-C₆H₄-Cl) Increased steric bulk and toxicity potential due to Cl on benzyl ring.
5-Chloro-2-(1H-1,2,4-triazol-1-yl)benzoic acid C₉H₆ClN₃O₂ 229.62 1,2,4-Triazole Triazole introduces hydrogen-bonding capacity; potential use in antifungal or anticancer agents.
Triclosan (5-Chloro-2-(2,4-dichlorophenoxy)phenol) C₁₂H₇Cl₃O₂ 289.54 Dichlorophenoxy Broad-spectrum antimicrobial agent; structurally distinct (phenolic backbone) but shares Cl substitution patterns.

Key Structural and Functional Differences:

Sulfonamides (e.g., in 5-Benzenesulfonamido-2-chlorobenzoic acid) introduce hydrogen-bonding sites, critical for protein interactions in drug design . Chlorinated substituents (e.g., 3,4-dichlorophenyl in ) increase lipophilicity and may raise environmental persistence concerns .

Biological Activity: Sulfonamide derivatives (e.g., ) are frequently explored for antibacterial and antitumor applications due to their enzyme-inhibiting properties.

Synthetic Considerations :

  • Sulfur-containing analogs are often synthesized via nucleophilic substitution (e.g., using sulfonyl chlorides or thiols) , whereas methoxy or benzyloxy derivatives may require etherification under basic conditions.

Data Gaps and Limitations:

  • Physical Properties : Melting points, solubility, and logP values are absent for this compound, limiting direct comparisons.
  • Biological Data : While analogs like sulfonamides show antibacterial activity , the parent compound’s specific pharmacological profile remains underexplored in the provided evidence.

Biological Activity

5-Chloro-2-(phenylsulfanyl)benzoic acid (CAS No. 13421-01-7) is an organic compound characterized by its unique molecular structure, which includes a chlorine atom and a phenylsulfanyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties.

  • Molecular Formula : C13H9ClO2S
  • Molecular Weight : 264.73 g/mol
  • Density : 1.27 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the chlorine atom may participate in halogen bonding interactions, further influencing the compound's biological effects.

Enzyme Inhibition

Research indicates that derivatives of benzoic acid, including this compound, can act as inhibitors of various enzymes. For instance, studies have shown that it can inhibit cathepsins B and L, which are involved in protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. This includes potential applications in treating infections caused by bacteria and fungi.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. It is hypothesized that the inhibition of certain enzymes involved in inflammatory processes could lead to therapeutic benefits in conditions characterized by excessive inflammation.

Study on Enzyme Activation

A study evaluated the effects of benzoic acid derivatives on proteasomal chymotrypsin-like (CT-L) and caspase-like (C-L) activities. Among tested compounds, this compound showed significant activation of these pathways at a concentration of 5 μM, indicating its potential role as a modulator in protein homeostasis .

Cytotoxicity Assessment

In vitro assays conducted on various cancer cell lines (Hep-G2 and A2058) revealed low cytotoxicity for this compound, suggesting its safety profile for further development as a therapeutic agent. The compound did not significantly inhibit cell growth at tested concentrations .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
This compoundEnzyme inhibition, anti-inflammatoryUnique phenylsulfanyl group
5-Chloro-2-(phenylthio)benzoic acidModerate enzyme inhibitionLacks the additional reactivity of sulfanyl group
5-Bromo-2-(phenylsulfanyl)benzoic acidPotentially higher reactivityBromine may enhance biological interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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